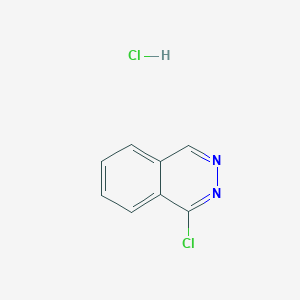

1-クロロフタラジン塩酸塩

概要

説明

1-Chlorophthalazine hydrochloride is a chemical compound with the IUPAC name 1-chlorophthalazine hydrochloride . It has a molecular weight of 201.05 . The compound is typically stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of 1-Chlorophthalazine hydrochloride involves the use of phosphorous oxychloride and powdered phthalazinone . The reaction mass appears as a suspension and is heated to about 60°C with stirring .Molecular Structure Analysis

The molecular formula of 1-Chlorophthalazine hydrochloride is C8H6Cl2N2 . The InChI code is 1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H . The compound has a topological polar surface area of 25.8 Ų .Chemical Reactions Analysis

1-Chlorophthalazine hydrochloride is known to react with trichlorophosphate at 0 - 60°C . The reaction is followed by a reaction with hydrogen chloride in ethyl acetate at 0 - 5°C for 1.5 hours .Physical and Chemical Properties Analysis

1-Chlorophthalazine hydrochloride is a powder . It has a molecular weight of 201.05 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 .科学的研究の応用

神経科学研究

1-クロロフタラジン塩酸塩: は、神経科学、特に片頭痛や神経疾患の研究において注目すべき化合物として特定されています。 血管拡張剤とセロトニン受容体作動薬の両方の役割を果たすため、片頭痛に関連する苦痛な症状の研究に役立つ対象となっています .

心臓血管研究

心臓血管研究では、1-クロロフタラジン塩酸塩は、高血圧の治療に使用されるヒドララジン塩酸塩の合成における中間体として使用されます。 この化合物はヒドララジン塩の調製における役割から、心臓血管疾患の治療法開発における重要性を示しています .

片頭痛治療研究

この化合物は、その薬理学的特性により、片頭痛治療研究において重要な可能性を秘めています。 研究では、片頭痛予防における有効性に焦点を当て、その作用機序や他の薬剤と比較した安全性と有効性を理解することに重点が置かれています .

薬理学

1-クロロフタラジン塩酸塩: は、さまざまな薬物の合成に関与しているため、薬理学的研究における重要な成分です。 これは、動脈性高血圧や心不全などの状態の治療に使用されるヒドララジン塩の製造における前駆体として役立ちます .

セロトニン受容体研究

この化合物は、セロトニン受容体研究においても役立ちます。 その特性により、研究者は受容体活性化とモジュレーションの分子基盤を探求することができます。これは、うつ病や不安などの障害の治療法を開発するために不可欠です .

臨床試験

1-クロロフタラジン塩酸塩自体は臨床試験の直接的な対象ではないかもしれませんが、その誘導体は、特にがん研究の文脈において、抗増殖活性を調べています。 これは、この化合物が新しい治療薬の開発において関連性があることを強調しています .

Safety and Hazards

The compound is associated with certain hazards. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用機序

Target of Action

1-Chlorophthalazine hydrochloride is a derivative of phthalazine, a class of compounds that have been shown to exhibit anti-proliferative activity It’s known that phthalazine derivatives have been studied for their potential as antitumor agents .

Mode of Action

It’s known that phthalazine derivatives can interact with their targets, leading to changes that result in anti-proliferative activity . This suggests that 1-Chlorophthalazine hydrochloride may also interact with its targets in a similar manner, leading to changes that inhibit cell proliferation.

Biochemical Pathways

Given the anti-proliferative activity of phthalazine derivatives, it’s plausible that this compound may affect pathways related to cell proliferation and growth .

Result of Action

1-Chlorophthalazine hydrochloride and other phthalazine derivatives have been shown to exhibit anti-proliferative activity . This suggests that the molecular and cellular effects of 1-Chlorophthalazine hydrochloride’s action may include the inhibition of cell proliferation.

生化学分析

Biochemical Properties

1-Chlorophthalazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde oxidase, an enzyme involved in the oxidation of aldehyde and aza-aromatic compounds . The nature of these interactions often involves the binding of 1-Chlorophthalazine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

1-Chlorophthalazine hydrochloride has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1-Chlorophthalazine hydrochloride can inhibit the proliferation of certain cancer cell lines, such as the MCF-7 human breast cancer cell line . This inhibition is likely due to its impact on cell signaling pathways that regulate cell growth and division.

Molecular Mechanism

The molecular mechanism of action of 1-Chlorophthalazine hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of aldehyde oxidase by binding to its active site . This inhibition can lead to changes in the metabolic pathways that the enzyme is involved in, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Chlorophthalazine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 1-Chlorophthalazine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 1-Chlorophthalazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. For example, studies have shown that high doses of 1-Chlorophthalazine hydrochloride can lead to adverse effects such as liver toxicity and changes in metabolic function . It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

1-Chlorophthalazine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as aldehyde oxidase, which catalyzes the oxidation of aza-aromatic compounds . This interaction can affect the metabolic flux and levels of metabolites within the cell. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Chlorophthalazine hydrochloride within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific tissues, ultimately influencing its biochemical effects.

Subcellular Localization

The subcellular localization of 1-Chlorophthalazine hydrochloride is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects.

特性

IUPAC Name |

1-chlorophthalazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXKUBPEUUXLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300843-36-1 | |

| Record name | 1-chlorophthalazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

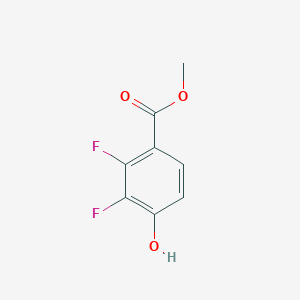

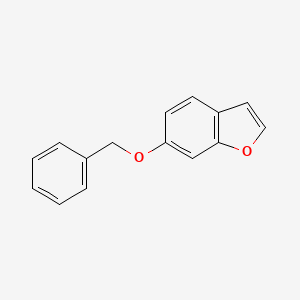

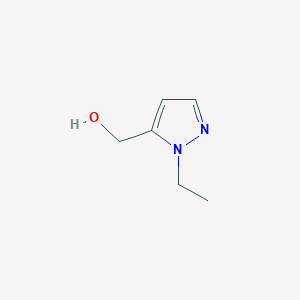

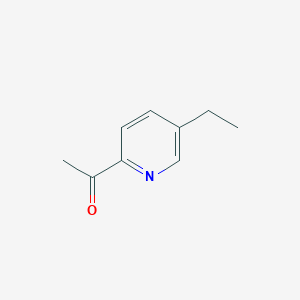

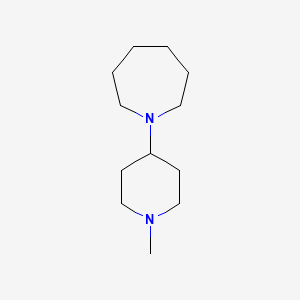

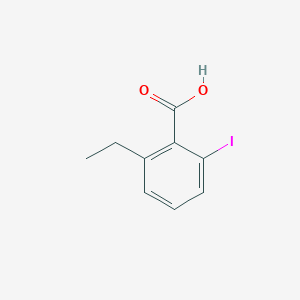

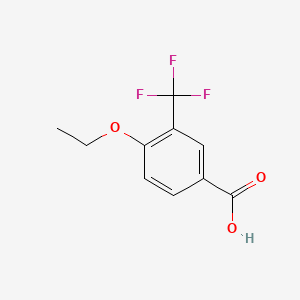

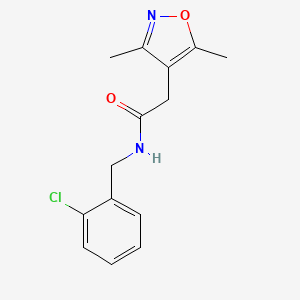

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1648345.png)

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)

![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)